

2-Amino-5-nitrothiazole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-nitrothiazole

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Abstract

This technical guide provides an in-depth overview of **2-Amino-5-nitrothiazole**, a critical heterocyclic intermediate in the pharmaceutical and chemical industries. Historically significant for its role in veterinary medicine, its prominence has surged as a key building block for the broad-spectrum antiparasitic and antiviral drug, Nitazoxanide. This document details its discovery, evolution of synthesis methodologies from hazardous early processes to safer, more efficient modern routes, and its physicochemical properties. Detailed experimental protocols for key synthesis methods are provided, alongside a summary of its biological significance, primarily focusing on the mechanism of its derivatives in inhibiting the Pyruvate: Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme system in anaerobic pathogens.

History and Discovery

2-Amino-5-nitrothiazole (CAS 121-66-4) first gained prominence in the mid-20th century as a veterinary antiprotozoal agent, effectively used since 1950 for treating infections like histomoniasis in turkeys and trichomoniasis in pigeons.^{[1][2]} Its applications later expanded into the chemical industry as an intermediate in the synthesis of disperse azo dyes.^[3]

The initial synthesis routes were fraught with danger, typically involving the direct nitration of 2-aminothiazole. This process required treating 2-aminothiazole with a mixture of nitric and sulfuric acids to form a 2-nitramino-thiazole intermediate, which would then undergo a

hazardous thermal rearrangement to yield **2-amino-5-nitrothiazole**.^{[4][5]} These nitration and rearrangement steps were often exothermic and posed a significant risk of explosion, particularly at a commercial scale.^[4] This led to the development of safer, alternative synthetic pathways to avoid these hazardous procedures.

Physicochemical Properties

2-Amino-5-nitrothiazole is a greenish-yellow to orange-yellow crystalline powder with a slightly bitter taste.^{[1][2]} It is sparingly soluble in water but shows better solubility in polar organic solvents and dilute mineral acids.^{[2][6]}

Table 1: Physical and Chemical Properties of 2-Amino-5-nitrothiazole

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₃ N ₃ O ₂ S	
Molecular Weight	145.14 g/mol	
Appearance	Greenish-yellow to orange-yellow powder	[1][7]
Melting Point	195-202 °C (decomposes)	[6][7][8]
CAS Number	121-66-4	
Purity (Typical)	97-99%	[6][8]
Solubility in 95% Ethanol	1 g / 150 g at 20 °C	[6]
Solubility in Diethyl Ether	1 g / 250 g at 20 °C	[6]
UV max (in water)	386 nm	[1][2]

Synthesis Methodologies

The synthesis of **2-Amino-5-nitrothiazole** has evolved significantly, moving from dangerous, low-yield methods to safer and more efficient processes.

Traditional Method: Nitration of 2-Aminothiazole

This early method involves the direct nitration of 2-aminothiazole using a mixture of concentrated sulfuric and nitric acids. The reaction proceeds through a nitramine intermediate, which rearranges upon heating.^[4] This process is hazardous due to the potential for runaway exothermic reactions.^[4]

Modern Method: From N,N-dialkyl-2-nitroetheneamine

A safer and more controlled process was developed to avoid the hazardous nitration and rearrangement steps of the traditional method.^[4] This process involves the halogenation of an N,N-dialkyl-2-nitroetheneamine, followed by reaction with thiourea and subsequent hydrolysis.^{[4][9][10]}

Table 2: Comparison of Synthesis Yields

Synthesis Route	Starting Materials	Reported Yield	Reference(s)
Nitration of 2-Aminothiazole	2-Aminothiazole, H ₂ SO ₄ , HNO ₃	59%	[5]
From N,N-dimethyl-2-nitroetheneamine	N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea	62%	[10]
From N,N-dimethyl-2-nitroetheneamine (intermediate salt)	N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea	82.8% (from intermediate salt)	[4][9]

Experimental Protocols

Synthesis via Nitration of 2-Aminothiazole

Materials:

- 2-Aminothiazole (20g, 0.2 mol)
- Concentrated Sulfuric Acid (30 mL)
- Nitric Acid (40%, 10 mL)
- 1M Sodium Hydroxide (NaOH) solution

- Petroleum Ether
- Ethyl Acetate
- Ice bath

Procedure:

- In a 250 mL flask, add 20g of 2-aminothiazole.
- Place the flask in an ice bath to cool.
- Slowly add 30 mL of concentrated sulfuric acid, followed by the dropwise addition of 10 mL of 40% nitric acid, keeping the temperature controlled.[5]
- Stir the reaction mixture at 15°C overnight.[5]
- Pour the reaction mixture onto ice.
- Adjust the pH to 8 using a 1M NaOH solution. A precipitate will form.[5]
- Filter the precipitate and wash thoroughly with water.
- Purify the crude product by column chromatography using a mobile phase of petroleum ether:ethyl acetate (5:1) to obtain pure **2-amino-5-nitrothiazole**.[5] The reported yield for this specific protocol is 17.1g (59%).[5]

Synthesis from N,N-dimethyl-2-nitroetheneamine

Materials:

- N,N-dimethyl-2-nitroetheneamine (3.5 g)
- Acetic Acid (25 mL)
- Bromine (4.8 g)
- Thiourea (3.0 g)

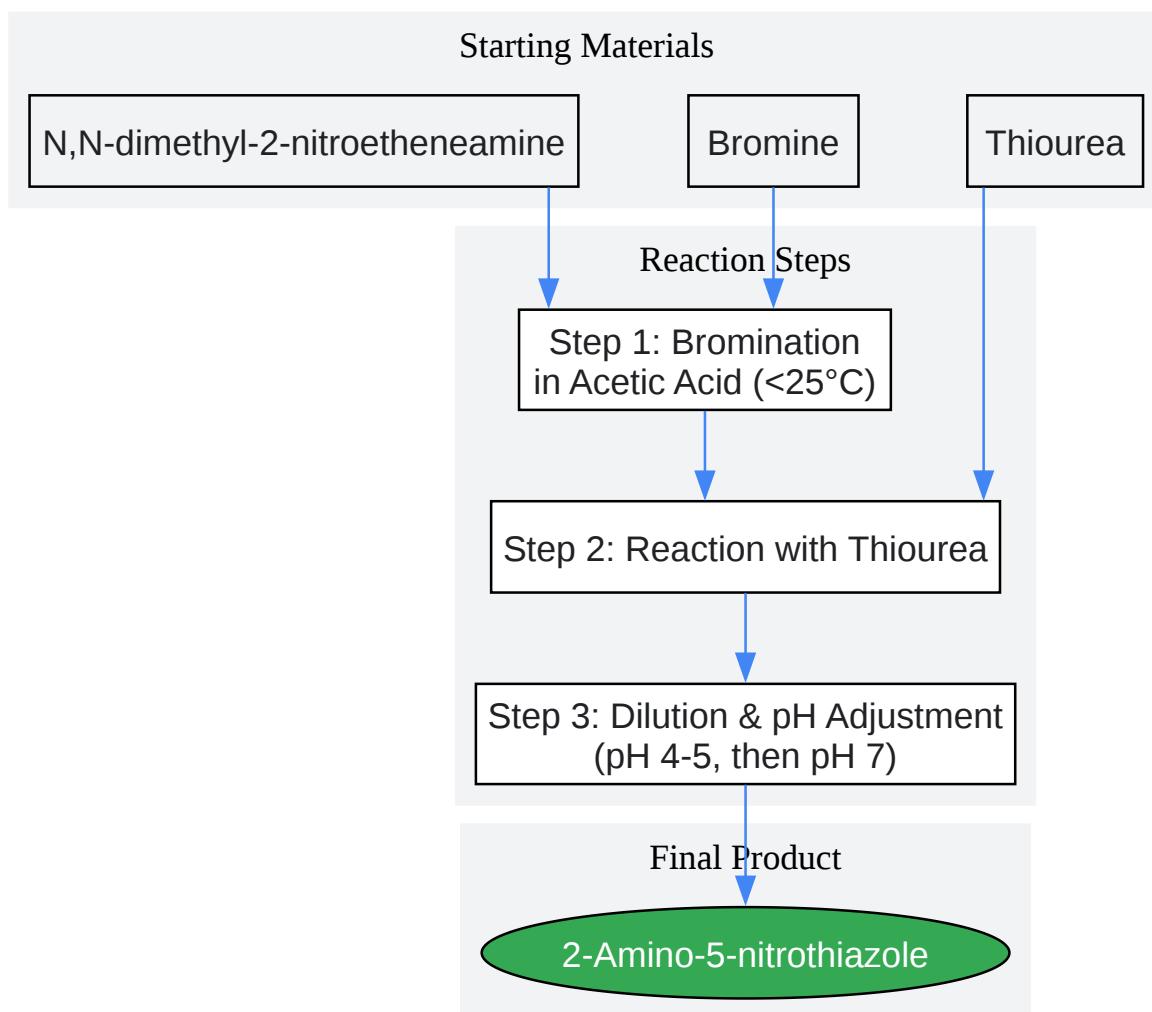
- 29% Ammonium Hydroxide
- Water
- Ice bath

Procedure:

- Cool a stirred mixture of 3.5 g of N,N-dimethyl-2-nitroetheneamine in 25 mL of acetic acid to 17°C.[10]
- Add 4.8 g of bromine at a rate that maintains the reaction temperature below 25°C. An orange solid will form.[10]
- After the addition is complete, stir the resulting slurry for 10 minutes.[10]
- Add 3.0 g of thiourea. The reaction will exotherm to approximately 32°C, and a yellow solid will form.[10]
- Stir the mixture for 1 hour, then dilute with 25 mL of water.[10]
- Simultaneously add this mixture and an approximately equal volume of 29% ammonium hydroxide to 25 mL of acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[10]
- Once the addition is complete, adjust the final pH to 7 with 29% ammonium hydroxide.[10]
- Filter the product, wash with water, and dry to yield **2-amino-5-nitrothiazole**.[10] The reported yield is 2.7 g (62%).[10]

Visualized Workflows and Mechanisms

Synthesis Workflow from N,N-dimethyl-2-nitroetheneamine



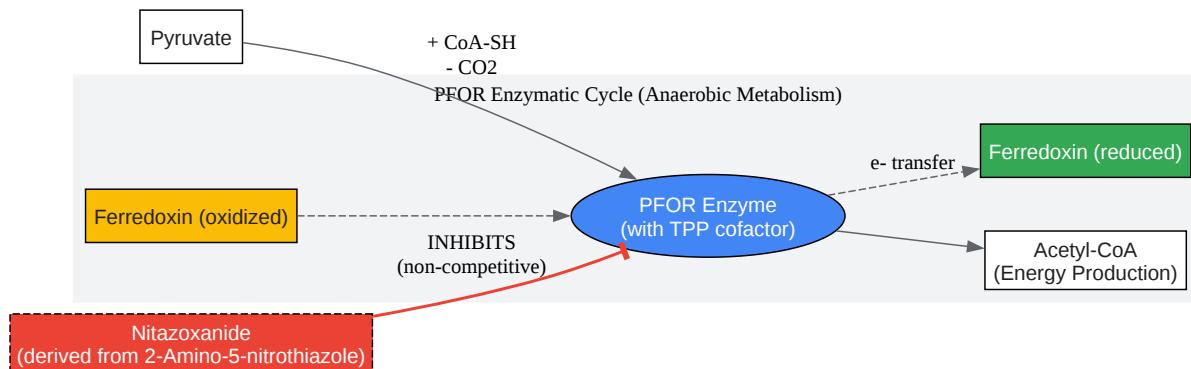
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Caption: Safer synthesis route for **2-Amino-5-nitrothiazole**.

Mechanism of Action of 2-Amino-5-nitrothiazole Derivatives

2-Amino-5-nitrothiazole is a crucial precursor for Nitazoxanide (NTZ). The therapeutic effect of NTZ and its active metabolite, tizoxanide, is primarily due to the inhibition of the Pyruvate: Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme cycle. This enzyme is essential for anaerobic energy metabolism in various protozoa, helminths, and anaerobic bacteria.[11][12][13] By disrupting this pathway, NTZ effectively depletes the pathogen's energy supply, leading

to cell death.[11] The PFOR enzyme is absent in mammals, making it an excellent selective drug target.[13]



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Caption: Inhibition of the PFOR enzyme cycle by Nitazoxanide.

Conclusion

2-Amino-5-nitrothiazole has transitioned from a standalone veterinary drug to a cornerstone intermediate in modern medicinal chemistry. Its history highlights the chemical industry's progression towards safer and more efficient manufacturing processes. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development, facilitating further innovation based on this versatile molecular scaffold. Its role in the synthesis of Nitazoxanide underscores the continued importance of established chemical entities in addressing contemporary global health challenges.

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